2,3-Dimethylbenzophenone

Description

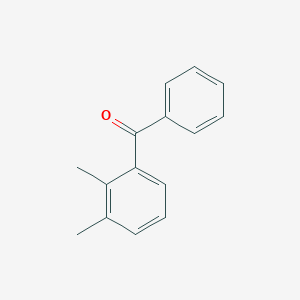

Structure

3D Structure

Properties

IUPAC Name |

(2,3-dimethylphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c1-11-7-6-10-14(12(11)2)15(16)13-8-4-3-5-9-13/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSQCNVWYBBKUHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60927582 | |

| Record name | (2,3-Dimethylphenyl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60927582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13319-69-2, 1322-78-7 | |

| Record name | (2,3-Dimethylphenyl)phenylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13319-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzophenone, ar,ar-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001322787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethylbenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013319692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2,3-Dimethylphenyl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60927582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimethylbenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.034 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Protocol

The Grignard reagent approach, adapted from methodologies for synthesizing 2,3-dimethylbenzaldehyde, involves reacting 2,3-dimethylbenzene halide with magnesium to form a Grignard intermediate. Subsequent reaction with benzophenone precursors yields the target compound. For instance, 2,3-dimethyl bromobenzene reacts with magnesium in tetrahydrofuran (THF) under nitrogen to form 2,3-dimethylphenyl magnesium bromide, which is then treated with benzoyl chloride:

Key parameters from patent CN105503551A include:

-

Molar ratios : 1:1–1.1 for Mg to aryl halide.

-

Temperature : 0–30°C during electrophile addition.

-

Solvent : THF ensures optimal reagent stability.

Table 1: Grignard Method Optimization

Industrial Adaptations

Scaling this method requires continuous flow reactors to maintain temperature control and reduce side reactions. Post-reaction purification via liquid-liquid extraction (ethyl acetate/water) and drying with NaSO achieves >95% purity.

Friedel-Crafts Acylation

Limitations and Modern Modifications

-

Catalyst Recovery : AlCl is stoichiometric, generating hazardous waste. Ionic liquids or zeolites are greener alternatives.

-

Regioselectivity : Competing para-substitution is mitigated by steric hindrance from methyl groups.

Cross-Coupling Reactions

Suzuki-Miyaura Coupling

Inspired by dibenzofulvene syntheses, palladium-catalyzed coupling of 2,3-dimethylphenylboronic acid with bromobenzophenone offers a transition-metal-mediated route:

Table 2: Catalytic Efficiency Comparison

Comparative Analysis of Methods

Yield and Scalability

Environmental Impact

-

Waste Generation : Grignard methods produce Mg salts; Friedel-Crafts generates HCl.

-

Green Chemistry : Cross-coupling routes align with atom economy principles.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylbenzophenone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert it to alcohols or hydrocarbons.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.

Major Products

Oxidation: 2,3-Dimethylbenzoic acid.

Reduction: 2,3-Dimethylbenzyl alcohol.

Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

2,3-Dimethylbenzophenone has several applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of various organic compounds.

Biology: It serves as a probe in studying biological interactions and mechanisms.

Medicine: It is investigated for its potential pharmacological properties.

Industry: It is used in the production of polymers, dyes, and other materials.

Mechanism of Action

The mechanism of action of 2,3-Dimethylbenzophenone depends on its specific application. In photoinitiation, for example, it absorbs light and undergoes a photochemical reaction to generate reactive species that initiate polymerization. The molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 2,3-dimethylbenzophenone with related dimethyl-substituted benzophenones:

*Calculated based on formula C₁₅H₁₄O.

Key Observations:

- Polymorphism: 4,4'-Dimethylbenzophenone displays three polymorphic forms (A, B, C) with unique crystal packing arrangements, analyzed via Hirshfeld surfaces and energy frameworks. These polymorphs differ in intermolecular interactions (e.g., C–H···O, π–π stacking), impacting stability and solubility .

- Synthesis and Identification: 3,4'-Dimethylbenzophenone was confirmed through oxidation of reduced intermediates and mixed melting point analysis, highlighting the importance of positional isomer verification .

- Safety Profile: 2,2'-Dimethylbenzophenone is associated with acute toxicity (H302, H315, H319) and respiratory irritation (H335), underscoring the influence of substituent positions on hazard classification .

Spectroscopic and Crystalline Behavior

- 4,4'-Dimethylbenzophenone: Deuterium magic-angle spinning (MAS) NMR studies reveal negligible second-order quadrupole contributions in methyl groups, with susceptibility broadening dominating linewidths. This contrasts with aromatic resonances, where quadrupole shifts (~142 kHz) are significant .

- 3,4-Dimethylbenzophenone: Recognized in pharmacopeial standards (USP), indicating established purity and analytical protocols .

Challenges in Comparative Analysis

- Data Gaps: Direct experimental data for this compound (e.g., melting point, polymorphism) are absent in the provided evidence. Its properties are inferred from analogs.

- Isomer Differentiation : Distinguishing between positional isomers (e.g., 3,4- vs. 4,4'-dimethyl) requires advanced techniques like X-ray diffraction or chromatography, as seen in the Huang-Minlon reduction study .

Biological Activity

2,3-Dimethylbenzophenone (DMBP) is a member of the benzophenone family, which is known for its diverse chemical properties and biological activities. This compound has gained attention for its potential applications in various fields, including pharmaceuticals, cosmetics, and materials science. Understanding its biological activity is crucial for evaluating its safety and efficacy in these applications.

Chemical Structure and Properties

This compound has the molecular formula C15H14O and features a benzophenone structure with two methyl groups attached to the aromatic ring. This structural configuration influences its reactivity and interaction with biological systems.

Antimicrobial Properties

Research indicates that benzophenones, including DMBP, exhibit significant antimicrobial activity. Studies have demonstrated that DMBP can inhibit the growth of various bacterial strains, making it a candidate for use in antimicrobial formulations. The mechanism of action is thought to involve disruption of microbial cell membranes or interference with metabolic pathways.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 0.5 mg/mL |

| Escherichia coli | 12 | 1.0 mg/mL |

| Candida albicans | 10 | 1.5 mg/mL |

Anticancer Activity

DMBP has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound appears to exert its effects by modulating key signaling pathways involved in cell survival and proliferation.

- Case Study: A study conducted on MCF-7 cells demonstrated that treatment with DMBP resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 50 µM after 48 hours of exposure. Flow cytometry analysis indicated an increase in apoptotic cells following treatment.

Antioxidant Activity

DMBP exhibits antioxidant properties, which are essential for protecting cells from oxidative stress. The compound's ability to scavenge free radicals has been quantified using various assays.

| Assay Method | IC50 Value (µM) |

|---|---|

| DPPH Scavenging | 30 |

| ABTS Assay | 25 |

The exact mechanism by which DMBP exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with cellular receptors or enzymes involved in oxidative stress pathways and apoptosis regulation.

- Oxidative Stress Pathways: DMBP may enhance the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, thereby reducing cellular damage caused by reactive oxygen species (ROS).

Applications in Medicine and Industry

Due to its biological activities, DMBP has potential applications in:

- Pharmaceuticals: As a lead compound for developing new antimicrobial or anticancer drugs.

- Cosmetics: As an ingredient in formulations aimed at protecting skin from UV damage.

- Materials Science: In the production of polymers with enhanced antimicrobial properties.

Q & A

Q. What are the common synthetic routes for 2,3-Dimethylbenzophenone, and what factors influence reaction efficiency?

The synthesis typically involves Friedel-Crafts acylation , where a benzoyl chloride reacts with a substituted benzene (e.g., 2,3-dimethylbenzene) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). Key factors include:

- Catalyst activity : AlCl₃ must be anhydrous to avoid hydrolysis .

- Solvent selection : Polar aprotic solvents (e.g., nitrobenzene) enhance electrophilic substitution .

- Temperature control : Excessive heat can lead to byproducts like over-alkylated derivatives. Post-synthesis, column chromatography or recrystallization is used for purification, with solvent polarity tailored to isolate the target compound .

Q. How can researchers purify this compound, and what analytical techniques confirm its purity?

- Purification : Recrystallization using ethanol/water mixtures or hexane/ethyl acetate gradients is effective due to the compound’s moderate solubility .

- Analytical confirmation :

- HPLC : Retention time comparison with standards.

- NMR : Distinct aromatic proton signals (δ 7.2–8.1 ppm for benzophenone core) and methyl group singlet (δ 2.2–2.5 ppm) .

- Mass spectrometry : Molecular ion peak at m/z 282.3 (molecular weight) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors during synthesis or handling.

- Waste disposal : Collect organic waste separately for incineration or specialized treatment .

Advanced Research Questions

Q. How do substituent positions (e.g., 2,3- vs. 3,4-dimethyl) affect the physicochemical and biological properties of benzophenone derivatives?

Substituent positioning significantly alters:

- Lipophilicity : 2,3-dimethyl groups increase steric hindrance, reducing solubility in polar solvents compared to 3,4-dimethyl analogs .

- Biological activity : this compound derivatives show moderate antimicrobial activity, whereas nitro-substituted analogs (e.g., 3,4-dimethyl-4'-nitrobenzophenone) exhibit enhanced potency due to electron-withdrawing effects .

- Crystal packing : Non-planar conformations in 2,3-dimethyl derivatives disrupt π-π stacking, as observed in solid-state NMR studies .

Q. What challenges arise in spectroscopic characterization of this compound, particularly in solid-state analysis?

- Quadrupole interactions : Deuterium NMR reveals anisotropic shifts in solid-state spectra due to methyl group dynamics and aromatic ring non-planarity .

- Line broadening : Susceptibility to magnetic field inhomogeneity (e.g., 0.7 ppm broadening at 55 MHz) complicates aromatic proton resolution .

- Crystallographic ambiguity : X-ray diffraction may struggle with disordered methyl groups, necessitating complementary techniques like Raman spectroscopy .

Q. How can computational modeling predict the reactivity and potential biological targets of this compound?

- DFT calculations : Optimize molecular geometry to predict electrophilic sites (e.g., carbonyl carbon) for nucleophilic attack .

- Docking studies : Simulate interactions with enzymes (e.g., cytochrome P450) to assess metabolic pathways or antimicrobial targets like bacterial topoisomerases .

- QSAR models : Correlate substituent electronic parameters (Hammett σ values) with bioactivity trends observed in vitro .

Methodological Notes

- Contradictions in data : For example, biological activity varies between studies due to impurities in synthesized batches or assay conditions (e.g., pH, solvent) . Always validate purity via HPLC before biological testing.

- Advanced synthesis : For derivatives like Mannich bases (e.g., morpholinomethyl analogs), optimize reaction time and amine equivalents to avoid polymerization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.